molecular formula C8H4F4O B13085054 1-(2,3,5,6-Tetrafluorophenyl)ethanone

1-(2,3,5,6-Tetrafluorophenyl)ethanone

Cat. No.: B13085054
M. Wt: 192.11 g/mol
InChI Key: NXXMSNUVDUMAHL-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetrafluorophenyl)ethanone is an organic compound with the molecular formula C8H4F4O It is a derivative of ethanone where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,5,6-Tetrafluorophenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of tetrafluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,5,6-Tetrafluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,3,5,6-Tetrafluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetrafluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    1-(2,3,4,5-Tetrafluorophenyl)ethanone: Similar structure but with different fluorine substitution pattern.

    1-(2,3,5,6-Tetrafluorophenyl)imidazole: Contains an imidazole ring instead of an ethanone group.

Uniqueness: 1-(2,3,5,6-Tetrafluorophenyl)ethanone is unique due to its specific fluorine substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are desired.

Properties

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

IUPAC Name

1-(2,3,5,6-tetrafluorophenyl)ethanone

InChI

InChI=1S/C8H4F4O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2H,1H3

InChI Key

NXXMSNUVDUMAHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

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